molecular formula C8H10N2O3 B14702052 Benzoic acid--urea (1/1) CAS No. 21835-57-4

Benzoic acid--urea (1/1)

Cat. No.: B14702052
CAS No.: 21835-57-4
M. Wt: 182.18 g/mol
InChI Key: NSGOVOMOUNRVAC-UHFFFAOYSA-N
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Description

Benzoic acid–urea (1/1) is a compound formed by the combination of benzoic acid and urea in a 1:1 molar ratio Benzoic acid is a simple aromatic carboxylic acid, while urea is an organic compound with two amine groups attached to a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid–urea (1/1) can be achieved through the reaction of benzoic acid with urea under controlled conditions. One common method involves dissolving benzoic acid in a suitable solvent, such as ethanol, and then adding urea to the solution. The mixture is heated to facilitate the reaction, and the product is then isolated through crystallization or filtration.

Industrial Production Methods

In an industrial setting, the production of benzoic acid–urea (1/1) may involve more efficient and scalable methods. For example, the reaction can be carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid–urea (1/1) undergoes various chemical reactions, including:

    Oxidation: The benzoic acid component can be oxidized to form benzaldehyde or benzoic acid derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The aromatic ring of benzoic acid can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation.

Major Products

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitrobenzoic acid, halobenzoic acids.

Scientific Research Applications

Benzoic acid–urea (1/1) has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug formulations and as a preservative.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzoic acid–urea (1/1) involves its ability to form hydrogen bonds and interact with various molecular targets. The benzoic acid component can disrupt microbial cell membranes, leading to antimicrobial effects. Urea, on the other hand, can enhance the solubility and stability of the compound, making it more effective in various applications.

Comparison with Similar Compounds

Benzoic acid–urea (1/1) can be compared to other similar compounds such as:

    Benzoic acid: While benzoic acid alone has antimicrobial properties, its combination with urea enhances its solubility and stability.

    Urea: Urea alone is used as a fertilizer and in various industrial applications, but its combination with benzoic acid provides additional antimicrobial benefits.

    Salicylic acid–urea: Another similar compound with applications in medicine and industry, but with different chemical properties and uses.

Properties

CAS No.

21835-57-4

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

benzoic acid;urea

InChI

InChI=1S/C7H6O2.CH4N2O/c8-7(9)6-4-2-1-3-5-6;2-1(3)4/h1-5H,(H,8,9);(H4,2,3,4)

InChI Key

NSGOVOMOUNRVAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)O.C(=O)(N)N

Origin of Product

United States

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